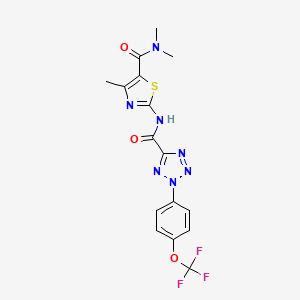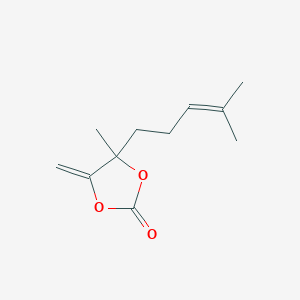
Sodium (2-cyanophenyl)methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (2-cyanophenyl)methanesulfonate is an organic compound with the molecular formula C8H6NNaO3S. It is a sodium salt of (2-cyanophenyl)methanesulfonic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium (2-cyanophenyl)methanesulfonate typically involves the sulfonation of (2-cyanophenyl)methane. The process begins with the reaction of (2-cyanophenyl)methane with sulfur trioxide or chlorosulfonic acid to form (2-cyanophenyl)methanesulfonic acid. This intermediate is then neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the concentration of reactants to achieve the desired product.
化学反応の分析
Types of Reactions: Sodium (2-cyanophenyl)methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products:
Substitution Reactions: Products include various substituted phenylmethanesulfonates.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfides.
Coupling Reactions: Products include biaryl compounds.
科学的研究の応用
Sodium (2-cyanophenyl)methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in substitution and coupling reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of sodium (2-cyanophenyl)methanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the cyano group can undergo electrophilic addition. These properties make it a versatile reagent in organic synthesis.
類似化合物との比較
- Sodium (4-cyanophenyl)methanesulfonate
- Sodium (3-cyanophenyl)methanesulfonate
- Sodium (2-nitrophenyl)methanesulfonate
Comparison: Sodium (2-cyanophenyl)methanesulfonate is unique due to the position of the cyano group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions.
特性
IUPAC Name |
sodium;(2-cyanophenyl)methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S.Na/c9-5-7-3-1-2-4-8(7)6-13(10,11)12;/h1-4H,6H2,(H,10,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDNNRCEBYWLKO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)[O-])C#N.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6NNaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1-Propylpyrazol-3-yl)amino]acetic acid](/img/structure/B2660200.png)
![3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]propanoic acid](/img/structure/B2660201.png)
![Methyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2660202.png)


![4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2660207.png)

![3-(4-bromophenyl)-9-(4-fluorobenzyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2660212.png)

![2-(sec-butylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2660214.png)

![2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2660216.png)
![3-allyl-5-(4-methoxyphenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2660221.png)

